molecular formula C11H10N2O2 B8340436 3-hydroxymethyl-5-(4-pyridinyl)-2(1H)-pyridinone

3-hydroxymethyl-5-(4-pyridinyl)-2(1H)-pyridinone

Cat. No. B8340436
M. Wt: 202.21 g/mol
InChI Key: GRKBYHVDMXGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225601

Procedure details

The process which comprises reacting 5-(4-pyridinyl)-2(1H)-pyridinone with excess formaldehyde at an acidic pH to produce 3-hydroxymethyl-5-(4-pyridinyl)-2(1H)-pyridinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=2)=[CH:3][CH:2]=1.[CH2:14]=[O:15]>>[OH:15][CH2:14][C:9]1[C:10](=[O:13])[NH:11][CH:12]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=CC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(NC=C(C1)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.